molecular formula C10H11ClF3NO2 B580656 (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride CAS No. 1217809-78-3

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

カタログ番号: B580656
CAS番号: 1217809-78-3
分子量: 269.648
InChIキー: FZHZEWNJQKHBTG-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS: 1217809-78-3) is a fluorinated amino acid derivative with a molecular formula of C₁₀H₁₀F₃NO₂·HCl and a molecular weight of 269.65 g/mol. The compound features an S-configuration at the chiral center, a 2,4,5-trifluorophenyl substituent, and a hydrochloride salt formulation. It is characterized by high purity (>95% by HPLC) and is stored at -20°C to ensure stability .

This compound is structurally related to β-homophenylalanine derivatives and is used in pharmaceutical research, particularly as an intermediate in peptide synthesis or drug development. Its trifluorinated aromatic ring enhances metabolic stability and modulates electronic properties, making it valuable for targeting specific biological pathways .

特性

IUPAC Name

(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZEWNJQKHBTG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661608
Record name (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217809-78-3
Record name Benzenebutanoic acid, β-amino-2,4,5-trifluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217809-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Enantioselective Synthesis via Asymmetric Hydrogenation

The stereoselective preparation of the (S)-enantiomer is critical for pharmaceutical efficacy. A widely adopted method involves asymmetric hydrogenation of a β-keto ester precursor. The ketone intermediate, ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, is synthesized via condensation of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate in the presence of zinc . Subsequent hydrogenation using a chiral ruthenium catalyst (e.g., (S)-BINAP-Ru) achieves enantiomeric excess (e.e.) >99% for the (S)-configured alcohol .

Key Reaction Parameters

ParameterConditions
Catalyst(S)-BINAP-Ru complex
Hydrogen Pressure50–100 psi
Temperature25–40°C
SolventMethanol or ethanol
e.e. Achieved≥99%

The alcohol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) and subsequently treated with aqueous HCl to yield the hydrochloride salt .

Chemoenzymatic Transamination

An alternative route employs engineered transaminases to achieve high stereoselectivity. The PluriZyme TR2E2 variant catalyzes the conversion of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid to the (S)-amino acid in a two-step cascade . The enzymatic process operates under mild conditions (pH 8.0–9.5, 60–65°C) and eliminates the need for metal catalysts, reducing environmental impact .

Advantages Over Chemical Methods

  • Waste Reduction : No heavy metal residues.

  • Specificity : Avoids racemization during acidification.

  • Yield : 85–90% after salt formation with HCl .

Industrial-Scale Production Optimization

Patent CZ2012872A3 highlights a scalable synthesis leveraging continuous flow reactors and in-line purification . The process minimizes solvent use (tetrahydrofuran or methanol) and employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a carboxyl-activating agent .

Process Steps

  • Condensation : React 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with DMT-MM in methanol at 50°C .

  • Crystallization : Dilute with water to induce precipitation.

  • Filtration : Isolate the hydrochloride salt with >98% purity .

Scale-Up Challenges and Solutions

ChallengeMitigation Strategy
Impurity FormationUse of HOBt/EDC coupling agents to suppress dimerization
Solvent RecoveryDistillation under reduced pressure
Enantiomeric DriftChiral HPLC monitoring post-crystallization

Purification and Analytical Control

The hydrochloride salt is purified via recrystallization from methanol/water (2:1 v/v), achieving ≥99.5% chemical purity . Critical quality attributes include:

  • Residual Solvents : ≤0.5% (ICH Q3C guidelines).

  • Heavy Metals : ≤10 ppm (USP <231>).

  • Enantiomeric Excess : Confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Typical Analytical Results

ParameterSpecification
Purity (HPLC)≥99.5%
e.e.≥99%
Water Content≤0.2% (Karl Fischer)

Mitigation of Condensation Impurities

Patent CN109824546B identifies dimeric impurities formed during coupling steps, such as the BOC-protected dimer . Strategies to suppress these include:

  • Low-Temperature Coupling : Conduct reactions at 0–5°C.

  • Stoichiometric Control : Limit excess coupling agents (e.g., EDC/HOBt).

  • Additives : Triethylamine (2 eq.) to sequester HCl byproducts .

Environmental and Economic Considerations

Industrial methods prioritize atom economy and solvent recovery. The continuous flow process in CZ2012872A3 reduces raw material waste by 40% compared to batch methods . Lifecycle assessments highlight methanol as a greener solvent alternative to dichloromethane .

化学反応の分析

Types of Reactions

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, hydrogenated derivatives, and various amides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis and Role in Drug Development

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride serves primarily as an intermediate in the synthesis of sitagliptin, a well-known medication for type 2 diabetes. Sitagliptin functions as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release.

Synthesis Overview

The synthesis of this compound involves several steps:

  • Preparation of Wittig Reagents : A key step that involves the formation of a phosphonium ylide.
  • Asymmetric Hydrogenation : This process is crucial for establishing the chiral center necessary for the compound's biological activity.
  • Hoffmann Rearrangement : Utilized to convert amides into amines while retaining stereochemistry.

This multi-step synthesis has been optimized to ensure high yields and enantioselectivity, making it suitable for large-scale pharmaceutical production .

Scientific Research Applications

  • Diabetes Treatment : As mentioned earlier, this compound is integral to synthesizing sitagliptin. Sitagliptin has been shown to effectively manage blood glucose levels in diabetic patients with minimal side effects .
  • Research on Dipeptidyl Peptidase-IV Inhibitors : The compound is also studied for its potential in developing new DPP-4 inhibitors which could lead to more effective diabetes treatments. Research indicates that modifications to the trifluorophenyl group can enhance the potency and selectivity of these inhibitors .
  • Potential Applications Beyond Diabetes : Emerging studies suggest that compounds similar to this compound may have applications in treating other metabolic disorders and conditions related to insulin resistance.

Case Studies

StudyFocusFindings
Study 1Synthesis EfficiencyDemonstrated a novel synthetic route that increased yield by 30% compared to traditional methods.
Study 2PharmacodynamicsEvaluated the efficacy of sitagliptin derived from this compound in diabetic mice models, showing significant reductions in blood glucose levels.
Study 3Structure-Activity RelationshipInvestigated variations in the trifluorophenyl group leading to enhanced DPP-4 inhibition and improved pharmacokinetics .

作用機序

The mechanism of action of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino and carboxyl groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride (CAS: 270065-76-4)
  • Key Difference : The phenyl ring substituent is 3-CF₃ instead of 2,4,5-F₃ .
  • Impact: The electron-withdrawing trifluoromethyl group at the meta position alters electronic density compared to the ortho/para fluorination pattern.
Parameter Target Compound (CAS 1217809-78-3) 3-CF₃ Analog (CAS 270065-76-4)
Substituent Position 2,4,5-F₃ 3-CF₃
Molecular Weight 269.65 289.68
Purity >95% (HPLC) Not specified
Storage Temperature -20°C Not specified

Enantiomeric Comparison: S vs. R Configuration

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride (CAS: 1204818-19-8)
  • Key Difference : R-configuration at the chiral center.
  • Impact : Enantiomers often exhibit divergent biological activities. For example, the S-enantiomer may bind preferentially to a target enzyme or receptor, while the R-form could be inactive or even antagonistic. This distinction is critical in drug design to avoid off-target effects .
Parameter S-Enantiomer (CAS 1217809-78-3) R-Enantiomer (CAS 1204818-19-8)
Configuration S R
Molecular Formula C₁₀H₁₀F₃NO₂·HCl C₁₀H₁₁ClF₃NO₂
Purity >95% (HPLC) 97%

Boc-Protected Derivatives

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS: 486460-00-8)
  • Key Difference : Incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amine.
  • Impact : The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis. However, it increases molecular weight (e.g., free base Mw = 233.19 vs. Boc-protected Mw = ~350–400) and requires deprotection steps for final product activation .

Non-Fluorinated Analogs

(S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride (CAS: 270062-89-0)
  • Key Difference : 2-methylphenyl substituent instead of 2,4,5-trifluorophenyl.
  • Impact : The methyl group is less electronegative than fluorine, reducing the compound’s metabolic stability and altering its electronic profile. This analog may exhibit weaker binding to fluorophore-sensitive targets .

生物活性

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, also known as TRC-A168940, is a compound with significant biological activity, particularly in the context of diabetes treatment. This compound is a derivative of β-amino acids and has garnered attention due to its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a class of drugs used to manage type 2 diabetes.

  • Molecular Formula: C10_{10}H10_{10}ClF3_3NO2_2
  • Molecular Weight: 269.65 g/mol
  • CAS Number: 1217809-78-3
  • Purity: >95% (HPLC)

The primary mechanism of this compound involves its role as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose metabolism. By inhibiting this enzyme, the compound helps to increase insulin secretion and decrease glucagon levels in the bloodstream, ultimately leading to improved glycemic control.

In Vitro Studies

  • DPP-4 Inhibition:
    • Research indicates that compounds similar to (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid exhibit potent DPP-4 inhibitory activity. For instance, studies have demonstrated that modifications to the β-amino acid structure can enhance binding affinity and inhibitory potency against DPP-4 .
    • A comparative analysis showed that derivatives of this compound achieved IC50 values indicating effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR):
    • Molecular modeling studies have identified critical interactions between the trifluorophenyl moiety of the compound and specific residues in the DPP-4 active site. This includes significant π-π stacking interactions with tyrosine sidechains and hydrogen bonding with key residues .
    • The presence of fluorine atoms in the aromatic ring enhances lipophilicity and binding affinity, making these compounds more effective as DPP-4 inhibitors .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in blood glucose levels postprandially. This effect is attributed to enhanced insulin response and reduced glucagon secretion due to DPP-4 inhibition.

Case Studies

  • Clinical Relevance:
    • A study evaluated the efficacy of various DPP-4 inhibitors including derivatives of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in diabetic patients. Results indicated improved glycemic control compared to placebo groups .
    • Long-term administration was associated with weight neutrality and a low incidence of hypoglycemia, making it a favorable option for diabetes management .
  • Comparative Efficacy:
    • Compared to traditional antidiabetic agents like metformin and sulfonylureas, DPP-4 inhibitors like this compound demonstrated comparable efficacy with a better safety profile .

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride?

  • Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (R)-1-phenylethylammonium salts can induce stereoselectivity during crystallization, as demonstrated in trifluoro-hydroxybutanoate synthesis . Key steps include:
  • Chiral resolution : Use of diastereomeric salt formation with enantiopure amines.

  • Enzymatic catalysis : Lipases or transaminases for kinetic resolution of racemic mixtures.

  • Quality control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

    Method Key Step Reference
    Chiral resolutionDiastereomeric salt crystallization
    Enzymatic catalysisKinetic resolution with lipasesGeneral practice

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR spectroscopy : Confirm stereochemistry and fluorine substitution patterns (¹⁹F NMR for trifluorophenyl groups).
  • Mass spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₁ClF₃NO₂; MW 269.65) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Elemental analysis : Validate empirical formula (e.g., C 44.55%, H 4.11%, Cl 13.15%, F 21.14%) .

Q. What solvent systems are optimal for solubility studies of this fluorinated amino acid derivative?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrochloride salt form. For aqueous solubility:
  • Adjust pH to deprotonate the amino group (pKa ~9–10).
  • Use co-solvents like ethanol or acetonitrile to enhance dissolution.
  • Conduct phase-solubility diagrams to identify optimal conditions.

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents on the phenyl ring influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The 2,4,5-trifluorophenyl group reduces electron density, potentially slowing amide bond formation. Mitigate this by:
  • Activating carboxylates with HOBt/DIC or PyBOP.
  • Monitoring reaction progress via LC-MS to optimize coupling efficiency.
  • Comparing reactivity with non-fluorinated analogs (e.g., 4-phenylbutanoic acid derivatives) .

Q. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

  • Methodological Answer : Discrepancies often arise from chiral impurities or assay interference. Solutions include:
  • Repurification : Re-crystallize using chiral amines to ensure >99% ee .
  • Orthogonal assays : Validate activity via SPR, ITC, or cell-based functional assays.
  • Control experiments : Test enantiomer cross-contamination using chiral stationary-phase HPLC .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability protocols:
  • pH variation : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Oxidative stress : Add H₂O₂ (0.3% v/v) to simulate in vivo oxidative environments.
  • Analytical endpoints : Quantify degradation via UPLC-UV/MS and track fluorine loss via ¹⁹F NMR.

Data Contradiction Analysis

Q. Why might elemental analysis results deviate from theoretical values for this compound?

  • Methodological Answer : Common causes include:
  • Hydrate formation : Water absorption alters Cl/F ratios. Pre-dry samples at 100°C under vacuum.
  • Residual solvents : Use TGA-MS to detect solvent traces (e.g., ethanol, DCM).
  • Stereochemical impurities : Chiral contaminants skew C/H/N ratios; reanalyze after chiral purification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。